molecular formula C14H14O2 B12795206 Oxirane, ((2-naphthalenylmethoxy)methyl)- CAS No. 66931-58-6

Oxirane, ((2-naphthalenylmethoxy)methyl)-

Cat. No.: B12795206
CAS No.: 66931-58-6
M. Wt: 214.26 g/mol
InChI Key: JAVBKFHOUXSHNP-UHFFFAOYSA-N
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Description

2-Naphthylmethyl glycidyl ether is an organic compound that features a glycidyl ether functional group attached to a 2-naphthylmethyl moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl glycidyl ether typically involves the reaction of 2-naphthylmethanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production of 2-naphthylmethyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-naphthylmethyl glycidyl ether primarily involves its ability to act as a protecting group for hydroxy groups. The glycidyl ether moiety can undergo ring-opening reactions, allowing for further functionalization. This property is particularly useful in carbohydrate chemistry, where selective protection and deprotection of hydroxy groups are crucial .

Comparison with Similar Compounds

  • Benzyl glycidyl ether
  • Allyl glycidyl ether
  • Ethoxyethyl glycidyl ether

Comparison: 2-Naphthylmethyl glycidyl ether is unique due to its naphthylmethyl group, which provides additional stability and selectivity in synthetic reactions compared to other glycidyl ethers. For instance, benzyl glycidyl ether is less stable under acidic conditions, while allyl glycidyl ether offers less steric hindrance but lacks the stability provided by the naphthylmethyl group .

Properties

CAS No.

66931-58-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(naphthalen-2-ylmethoxymethyl)oxirane

InChI

InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2

InChI Key

JAVBKFHOUXSHNP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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